molecular formula C12H17N3O2 B1468508 (3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1409396-83-3

(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No. B1468508
M. Wt: 235.28 g/mol
InChI Key: VVCPVFLDUZVMIJ-UHFFFAOYSA-N
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Description

“(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone” is a chemical compound with the molecular formula C12H17N3O2. It is used for pharmaceutical testing and is available for purchase from various suppliers .


Physical And Chemical Properties Analysis

The molecular weight of “(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone” is 235.28 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

The compound closely related to (3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone, specifically N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, has been synthesized and its crystal structure analyzed. This analysis revealed different protonation sites and distinct intermolecular hydrogen bonding patterns, which are crucial for understanding the molecular interactions and stability of such compounds in various environments (Böck et al., 2021).

Role in Neurological Disorders

Another relevant compound, (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, was identified as a potent NR2B subunit-selective antagonist of the NMDA receptor. This discovery is significant for neurological research, as NMDA receptor antagonists are potential therapeutic agents for various neurological disorders (Borza et al., 2007).

Inhibitor for Cholesterol 24-Hydroxylase

The compound 3v, closely related to the target molecule, has been identified as a highly potent, selective, and brain-penetrant inhibitor of cholesterol 24-hydroxylase (CH24H), an enzyme involved in brain cholesterol homeostasis. This discovery is crucial for developing new treatments for neurological conditions, as CH24H plays a significant role in brain function and pathology (Koike et al., 2021).

Molecular Docking and Antiviral Activity

A novel compound with a similar structure was synthesized and analyzed for its antiviral activity using molecular docking. This study contributes to the understanding of how such compounds interact with viral proteins, potentially leading to new antiviral therapies (FathimaShahana & Yardily, 2020).

TRPV4 Antagonists for Pain Treatment

Derivatives of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone, structurally similar to the target compound, were identified as selective antagonists of the TRPV4 channel, showing analgesic effects in animal models. This research highlights the potential of such compounds in developing new pain management therapies (Tsuno et al., 2017).

Future Directions

The future directions for the use and study of “(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone” are not specified in the search results. Its use in pharmaceutical testing suggests potential applications in drug development or biomedical research.

properties

IUPAC Name

(3-aminopiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-17-11-10(5-2-6-14-11)12(16)15-7-3-4-9(13)8-15/h2,5-6,9H,3-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCPVFLDUZVMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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